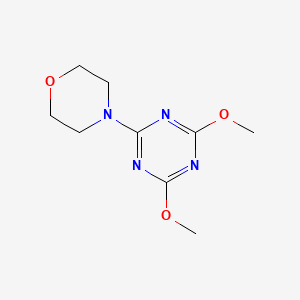
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine
Descripción general
Descripción
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is an organic compound that belongs to the class of triazine derivatives. It is commonly used as a coupling reagent in organic synthesis, particularly for the activation of carboxylic acids to form amides and esters . This compound is valued for its efficiency and stability in various chemical reactions.
Mecanismo De Acción
Target of Action
The primary target of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .
Mode of Action
DMTMM interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by DMTMM primarily involve the formation of carboxylic acid derivatives . The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a common pathway in these reactions . DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
The compound’s molecular weight of 22623 and its predicted boiling point of 394.8±52.0 °C may influence its bioavailability.
Result of Action
The result of DMTMM’s action is the formation of carboxylic acid derivatives, including amides, esters, and anhydrides . These derivatives are formed through the activation of carboxylic acids and subsequent nucleophilic attack .
Action Environment
DMTMM is usually used in an inert atmosphere at room temperature . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability
Análisis Bioquímico
Biochemical Properties
1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- plays a significant role in biochemical reactions, particularly in the activation of carboxylic acids for amide synthesis . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of amide bonds. The interaction with carboxylic acids leads to the formation of an active ester, which can then react with amines to form amides . This process is crucial in the synthesis of peptides and other biologically active molecules.
Cellular Effects
1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to activate carboxylic acids and facilitate amide bond formation can impact protein synthesis and modification, thereby influencing cellular functions. Additionally, its interactions with cellular enzymes and proteins can lead to changes in metabolic pathways and energy production .
Molecular Mechanism
The molecular mechanism of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- involves its role as a coupling reagent in biochemical reactions . The compound reacts with carboxylic acids to form an active ester, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This reaction releases a molecule of N-methylmorpholinium and forms the corresponding carboxylic derivative. The compound’s ability to activate carboxylic acids and facilitate nucleophilic attacks is central to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- can change over time due to its stability and degradation . The compound is stable under inert atmosphere and room temperature conditions, but its activity may decrease over extended periods or under adverse conditions . Long-term studies have shown that the compound can maintain its biochemical activity for significant durations, but degradation products may form over time, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- vary with different dosages in animal models . At lower doses, the compound can effectively facilitate biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular functions and metabolic pathways . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired biochemical outcomes while minimizing toxicity .
Metabolic Pathways
1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- is involved in various metabolic pathways, particularly those related to protein synthesis and modification . The compound interacts with enzymes and cofactors that facilitate the activation of carboxylic acids and the formation of amide bonds . These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its biochemical effects . The localization of the compound is essential for its function, as it ensures that it reaches the appropriate sites for biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction typically occurs in tetrahydrofuran (THF) as a solvent . The process involves the formation of a quaternary ammonium chloride salt, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors with controlled temperature and pressure to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine primarily undergoes substitution reactions. It is used to activate carboxylic acids, facilitating their reaction with amines to form amides or with alcohols to form esters .
Common Reagents and Conditions
Carboxylic acids: React with this compound in the presence of N-methylmorpholine.
Amines: Used to form amides.
Alcohols: Used to form esters.
The reactions typically occur in solvents like tetrahydrofuran (THF) or methanol, with reaction conditions optimized for temperature and pH .
Major Products
Amides: Formed from the reaction with amines.
Aplicaciones Científicas De Investigación
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Facilitates the synthesis of biologically active molecules, including peptides and proteins.
Industry: Used in the production of polymers and other materials requiring precise chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
Uniqueness
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is unique due to its high efficiency and stability as a coupling reagent. Compared to other similar compounds, it offers superior performance in activating carboxylic acids and facilitating the formation of amides and esters .
Propiedades
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-14-8-10-7(11-9(12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGCLDYLJUCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399221 | |
| Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241483-00-1 | |
| Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)
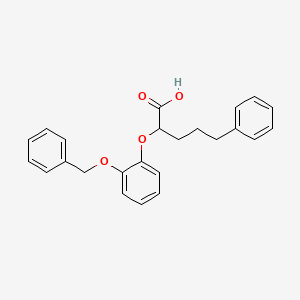
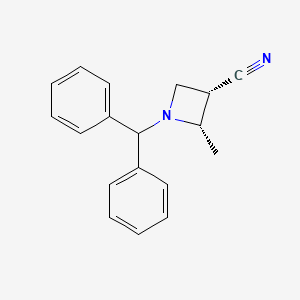
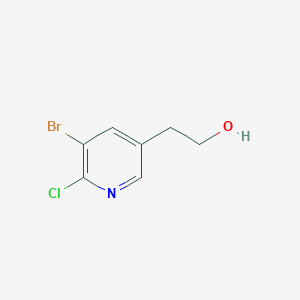
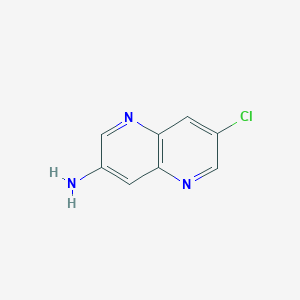
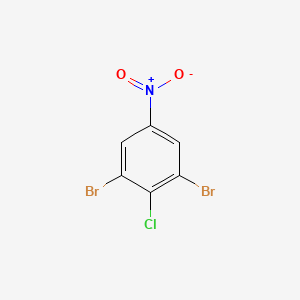



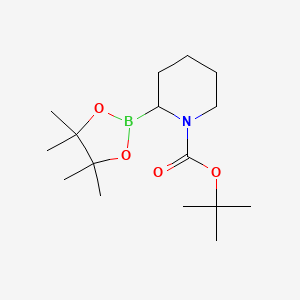
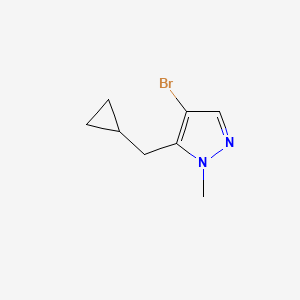
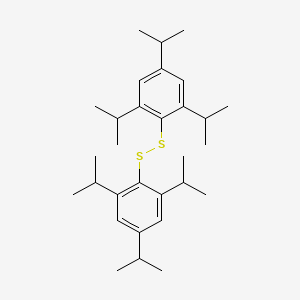
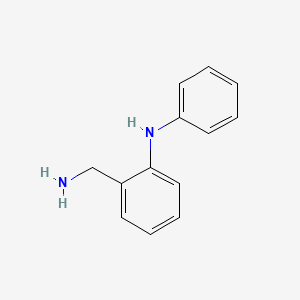
![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)
